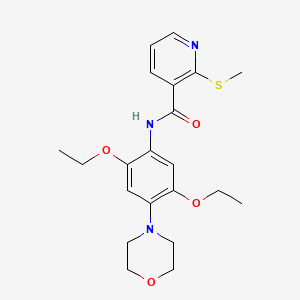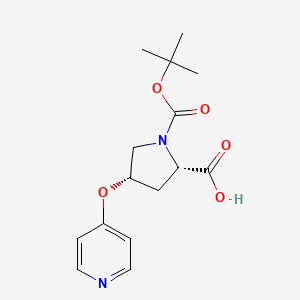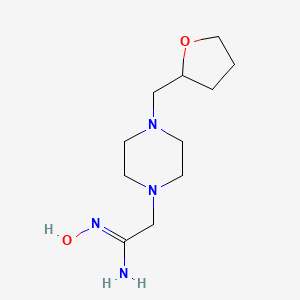
5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that combines the structural features of benzimidazole and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of Thiadiazole Ring: The thiadiazole ring is introduced by reacting the benzimidazole derivative with thiosemicarbazide and an appropriate oxidizing agent under controlled conditions.
Final Coupling: The final step involves coupling the benzimidazole-thiadiazole intermediate with aniline or its derivatives to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially forming reduced thiadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole and thiadiazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: In biological research, it is studied for its antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential use in developing new therapeutic agents, particularly for treating infections and cancer.
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The benzimidazole ring can interact with DNA, inhibiting its replication and transcription, while the thiadiazole ring can interfere with enzyme activity, leading to cell death. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-pyridinyl)benzimidazole and 5,6-dimethyl-1H-benzimidazole.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Uniqueness: The uniqueness of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine lies in its combined structural features of benzimidazole and thiadiazole, which confer enhanced biological activities compared to its individual components. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H13N5S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H13N5S/c1-2-6-12(7-3-1)18-16-20-19-15(22-16)10-21-11-17-13-8-4-5-9-14(13)21/h1-9,11H,10H2,(H,18,20) |
InChI Key |
ANSBQMJWWKUEBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)CN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13355860.png)

![4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13355874.png)


![4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13355898.png)

![6-(4-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355916.png)






